molecular formula C12H10N2O3S B2847429 (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide CAS No. 314260-09-8

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide

Cat. No.: B2847429
CAS No.: 314260-09-8
M. Wt: 262.28
InChI Key: IUJHWXRDLXQTCB-TWGQIWQCSA-N
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Description

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide is a chemical compound built around the 1,3-thiazolidine-2,4-dione (TZD) pharmacophore, a scaffold recognized for its diverse biological potential in medicinal chemistry research . This compound is offered for early-stage investigative purposes to support the exploration of novel therapeutic agents. Researchers are interested in TZD-based structures for multiple applications. A primary area of investigation is their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a established target for insulin-sensitizing drugs used in the management of type 2 diabetes . Furthermore, structural analogs of this compound have demonstrated significant antioxidant and anti-inflammatory activity in various assays, including effective DPPH radical scavenging and inhibition of lipid peroxidation . Some TZD derivatives have also shown promising antibacterial activity , particularly against Gram-positive bacterial strains, with efficacy comparable to certain reference antibiotics like oxacillin . The integration of the 1,3-thiazolidine-2,4-dione moiety with other aromatic systems, as seen in this acetamide derivative, is a common strategy in drug discovery to produce multi-functional agents or to enhance pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHWXRDLXQTCB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for drug development. Its ability to interact with specific molecular targets may lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include modifications to the arylacetamide group and substitutions on the thiazolidinone ring. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name / ID Molecular Formula Substituents on Thiazolidinone Ring Arylacetamide Group Key Structural Features
Compound A C₁₃H₁₂N₂O₃S 2,4-dioxo 4-methylphenyl Z-configuration, no additional ring substitutions
(2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide C₁₂H₁₀N₂O₄S 2,4-dioxo 4-methoxyphenyl Methoxy group enhances electron density
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₇H₁₅N₅O₅S₂ 2,4-dioxo 3,4,5-trimethoxyphenyl Bulky, polar substituents; linked to thiadiazole
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₀H₁₅F₃N₂O₄S 2,4-dioxo 3-trifluoromethylphenyl CF₃ group increases lipophilicity
(2Z)-N-(3-Hydroxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)acetamide C₁₂H₁₁N₂O₃S₂ 4-oxo, 2-thioxo 3-hydroxyphenyl Thioxo group alters redox properties
Key Observations:
  • Electron-Donating vs.
  • Ring Modifications : Thiadiazole-linked analogs (Compound ) introduce heterocyclic diversity, which may enhance π-π stacking interactions.
  • Thioxo vs. Dioxo Substitutions : Thioxo derivatives (Compound ) exhibit distinct chemical reactivity due to sulfur’s redox activity .
Table 2: Anticancer Activity of Select Compounds
Compound Name / ID Cell Line Tested IC₅₀ (mg/mL) Key Findings
Compound A Not reported - Structural analog; activity inferred
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide MCF-7, A549 15.28, 12.7 High potency against breast/lung cancer
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide MCF-7, K562 Not quantified Most significant effect in class
(2Z)-N-(3-Hydroxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)acetamide CDGSH Protein IC₅₀ = 13650 Weak inhibitor; highlights target specificity
Key Observations:
  • Trimethoxyphenyl Derivatives (Compound ): Exhibit nanomolar-level potency, likely due to enhanced DNA intercalation or tubulin binding from the trimethoxy group.
  • Trifluoromethyl Substituents (Compound ) : The CF₃ group’s hydrophobicity may improve cell membrane penetration, contributing to superior activity .
  • Target Specificity : Compound ’s low potency against CDGSH protein suggests substituent-dependent target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methyl group in Compound A balances solubility and membrane permeability, whereas methoxy (Compound ) or sulfamoyl (Compound ) groups may reduce bioavailability.
  • Metabolic Stability : Thioxo derivatives (Compound ) are prone to oxidation, whereas dioxo analogs (Compound A) are more chemically stable .

Biological Activity

The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This article reviews the biological properties of this compound, supported by various studies and findings.

  • Chemical Formula : C11H10N2O4S
  • Molecular Weight : 258.27 g/mol
  • CAS Number : Not specifically listed but related compounds include CAS No. 5374-29-8 for similar thiazolidinones.

Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. A study highlighted that certain compounds, including those related to this compound, demonstrated effective DPPH radical scavenging activity. Specifically, compounds synthesized in this class showed varying degrees of efficacy across multiple assays:

Compound IDDPPH Scavenging Activity (%)Superoxide Anion Scavenging (%)
4k82.575.0
4l79.070.0

These findings suggest that structural modifications can enhance antioxidant potential, making these compounds promising candidates for further research in oxidative stress-related conditions .

Anti-inflammatory Activity

In addition to antioxidant effects, this compound has shown anti-inflammatory properties. In vitro studies indicated that certain derivatives inhibited pro-inflammatory cytokine production and reduced nitric oxide levels in macrophage cultures. For instance:

Compound IDIC50 (μM) in NO Production Inhibition
4a12.5
4h15.0
4k10.0

These results demonstrate the compound's potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to scavenge free radicals and inhibit pathways involved in inflammation. The compound may exert its effects through:

  • Scavenging Reactive Oxygen Species (ROS) : By neutralizing free radicals, it protects cells from oxidative damage.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.

Case Studies

Several studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in various biological models:

  • Study on Antioxidant Activity : A series of thiazolidinone derivatives were tested for their ability to scavenge DPPH radicals and superoxide anions. The study concluded that modifications at the phenyl ring significantly enhanced antioxidant activity .
  • Anti-inflammatory Evaluation : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with thiazolidinone derivatives resulted in a marked reduction in paw edema and cytokine levels compared to control groups .

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